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Compound of Interest

Compound Name: Hpv16 E7 (86-93) (tfa)

Cat. No.: B10828512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and
immunological significance of the human papillomavirus type 16 (HPV16) E7 protein-derived
peptide, amino acids 86-93. This epitope is a critical target in the development of therapeutic
vaccines and immunotherapies for HPV-associated malignancies.

Introduction

Human Papillomavirus type 16 is the primary etiological agent for the majority of cervical
cancers and a significant proportion of other anogenital and oropharyngeal cancers. The viral
oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal
targets for cancer immunotherapy. The HPV16 E7 (86-93) peptide, with the amino acid
sequence TLGIVCPI, has been identified as a potent, immunogenic epitope capable of eliciting
robust cytotoxic T-lymphocyte (CTL) responses.

Discovery and Initial Characterization

The HPV16 E7 (86-93) peptide was identified through systematic screening of the HPV16 E7
oncoprotein for peptides with high binding affinity to the human leukocyte antigen (HLA)-A0201
molecule.[1] This allele is prevalent in a significant portion of the human population, making
HLA-A0201-restricted epitopes valuable for broad vaccine applicability. The discovery was part
of a broader effort to identify CTL epitopes from HPV16 E6 and E7 proteins that could serve as
candidates for therapeutic vaccines.
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Quantitative Data Summary

The following tables summarize the key quantitative data associated with the HPV16 E7 (86-
93) peptide.

Table 1: Binding Affinity to HLA-A*0201

While consistently described as a high-affinity binder, specific IC50 or Kd values for the HPV16
E7 (86-93) peptide are not readily available in the public domain. The high-affinity designation
is based on cell-based competitive binding assays.

Peptide Sequence HLA Allele Binding Affinity Method

TLGIVCPI HLA-A*0201 High T2 Cell Binding Assay

Table 2: Immunogenicity Data

The immunogenicity of HPV16 E7 (86-93) has been demonstrated through its ability to induce
T-cell responses, as measured by IFN-y release and cytotoxic activity.

Assay Type Effector Cells Target Cells E:T Ratio Result
Chromium-51 E7 (86-93) CaSki (HPV16+, 451 75.1% + 4.2%
Release Assay pulsed PBMCs HLA-A2+) ' specific lysis[2]
>20 Spot
Splenocytes from ) Forming Units
IFN-y ELISPOT Peptide-pulsed
HLA-A2 N/A (SFU)/ 1076
Assay o target cells ]
transgenic mice cells (considered
positive)[3]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of HPV16 E7 (86-
93) are provided below.
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HLA-A*0201 Binding Affinity Assay (T2 Cell-Based
Assay)

This assay semi-quantitatively measures the binding affinity of a peptide to HLA-A0201
molecules on the surface of T2 cells. T2 cells are deficient in TAP (transporter associated with
antigen processing), leading to low surface expression of HLA-A0201 unless stabilized by an
external peptide.

Materials:

« T2 cells (ATCC® CRL-1992™)

¢ RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

« HPV16 E7 (86-93) peptide (TLGIVCPI)

» Control high-affinity HLA-A*0201 binding peptide (e.g., influenza M1 58-66, GILGFVFTL)
e Control low-affinity HLA-A*0201 binding peptide

e FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)

e FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

e 96-well U-bottom plate

Flow cytometer

Procedure:

Culture T2 cells in RPMI-1640 with 10% FBS.

Harvest and wash T2 cells with serum-free RPMI-1640.

Resuspend cells to a concentration of 1 x 1076 cells/mL in serum-free RPMI-1640.

In a 96-well U-bottom plate, add 100 pL of the T2 cell suspension to each well.
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Add the HPV16 E7 (86-93) peptide and control peptides at various concentrations (e.g., 100
puM, 10 uM, 1 pM, 0.1 uM) to the respective wells. Include a "no peptide” control.

Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.

After incubation, wash the cells twice with cold FACS buffer.

Resuspend the cells in 50 pL of FACS buffer containing the FITC-conjugated anti-HLA-A2
antibody at the manufacturer's recommended concentration.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with cold FACS buffer.

Resuspend the cells in 200 pL of FACS buffer and acquire data on a flow cytometer.

Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 expression. An increase in MFI
compared to the "no peptide" control indicates peptide binding.

IFN-y ELISPOT Assay

This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-y upon
stimulation with the HPV16 E7 (86-93) peptide.

Materials:

PVDF-membrane 96-well ELISPOT plates

Anti-human IFN-y capture antibody

Biotinylated anti-human IFN-y detection antibody

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

BCIP/NBT or AEC substrate, respectively

Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

RPMI-1640 medium with 10% FBS
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HPV16 E7 (86-93) peptide

Positive control (e.g., Phytohemagglutinin - PHA)

Negative control (irrelevant peptide or media alone)

ELISPOT plate reader

Procedure:

Coat the ELISPOT plate with anti-human IFN-y capture antibody overnight at 4°C.

Wash the plate with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours
at 37°C.

Prepare effector cells (PBMCs or splenocytes) at a concentration of 2-5 x 1076 cells/mL in
RPMI-1640 with 10% FBS.

Remove the blocking solution and add 100 pL of the cell suspension to each well.

Add 100 pL of the HPV16 E7 (86-93) peptide (final concentration typically 1-10 pug/mL),
positive control, or negative control to the respective wells.

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room
temperature.

Wash the plate with PBST.

Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

Wash the plate with PBST and then with PBS.

Add the substrate and monitor for spot development.

Stop the reaction by washing with distilled water once spots are clearly visible.
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o Allow the plate to dry completely and count the spots using an ELISPOT reader.

Chromium-51 Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive
Chromium-51 (51Cr) from lysed target cells.

Materials:

o Effector cells (CTLs generated by stimulation with HPV16 E7 (86-93))

o Target cells (e.g., CaSki cells or T2 cells pulsed with HPV16 E7 (86-93))
e Sodium Chromate (Na2"51CrO4)

e RPMI-1640 medium with 10% FBS

e 96-well V-bottom plate

e Gamma counter

Procedure:

o Target Cell Labeling:

o Incubate 1 x 1076 target cells with 100 pCi of 51Cr in 100 pL of media for 1-2 hours at
37°C.

o Wash the labeled target cells three times with RPMI-1640 with 10% FBS to remove
unincorporated 51Cr.

o Resuspend the cells to a concentration of 1 x 1075 cells/mL.
e Assay Setup:

o Plate 100 pL of the labeled target cell suspension into each well of a 96-well V-bottom
plate.
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o Add 100 pL of effector cells at different concentrations to achieve various Effector-to-
Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

o Spontaneous Release Control: Add 100 pL of media instead of effector cells.

o Maximum Release Control: Add 100 pL of 2% Triton X-100 solution instead of effector
cells.

e Incubation and Harvesting:
o Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
o Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
o After incubation, centrifuge the plate at 500 x g for 5 minutes.
o Carefully harvest 100 pL of the supernatant from each well.
e Counting:

o Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a
gamma counter.

e Calculation:

o Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] x 100

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: T-Cell activation signaling cascade initiated by recognition of the HPV16 E7 (86-93)-
HLA-A*0201 complex.
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Caption: Experimental workflow for the Chromium-51 release cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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